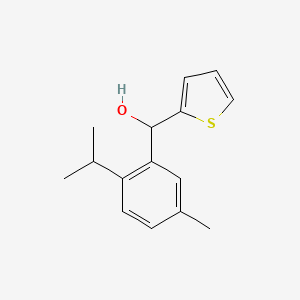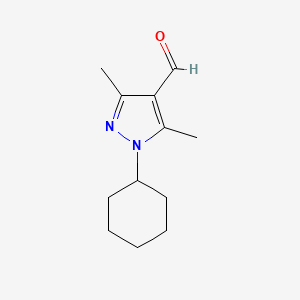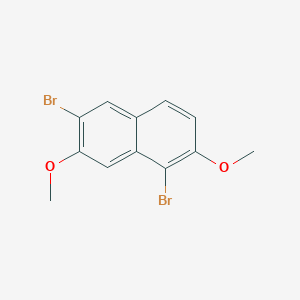
1,6-Dibromo-2,7-dimethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dibromo-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂O₂. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 6 positions, and two methoxy groups are substituted at the 2 and 7 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-2,7-dimethoxynaphthalene typically involves the bromination of 2,7-dimethoxynaphthalene. The process can be carried out using bromine in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction is often facilitated by photochemical methods, where the mixture is irradiated with a light source to promote the bromination reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dibromo-2,7-dimethoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Formation of 1,6-dimethoxy-2,7-disubstituted naphthalenes.
Oxidation: Formation of 1,6-dibromo-2,7-naphthoquinone.
Reduction: Formation of 1,6-dimethoxy-2,7-dihydronaphthalene.
Applications De Recherche Scientifique
1,6-Dibromo-2,7-dimethoxynaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,6-Dibromo-2,7-dimethoxynaphthalene involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile in substitution reactions and as a redox-active species in oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dibromo-2,7-dimethoxynaphthalene
- 2,6-Dibromo-1,5-dimethoxynaphthalene
- 1,6-Dibromo-2,7-dihydroxynaphthalene
Uniqueness
1,6-Dibromo-2,7-dimethoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at the 1 and 6 positions and methoxy groups at the 2 and 7 positions makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H10Br2O2 |
|---|---|
Poids moléculaire |
346.01 g/mol |
Nom IUPAC |
1,6-dibromo-2,7-dimethoxynaphthalene |
InChI |
InChI=1S/C12H10Br2O2/c1-15-10-4-3-7-5-9(13)11(16-2)6-8(7)12(10)14/h3-6H,1-2H3 |
Clé InChI |
XORPVTGZIABOGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC(=C(C=C2C=C1)Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


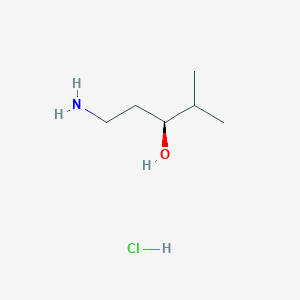
![Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B13086424.png)
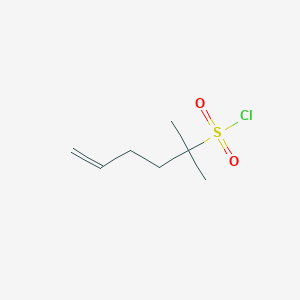

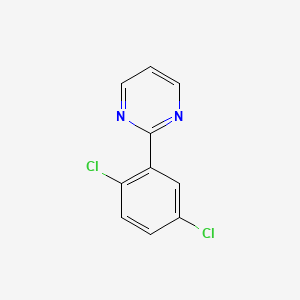
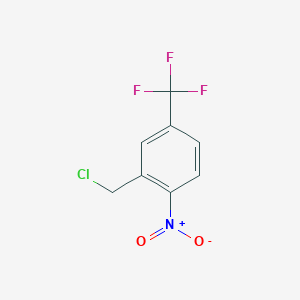
![1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13086452.png)

![(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B13086458.png)
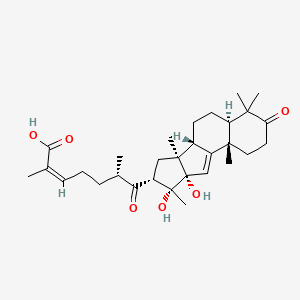
![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)
